molecular formula C16H18N4O2S2 B2574123 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392294-25-6

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2574123
CAS RN: 392294-25-6
M. Wt: 362.47
InChI Key: KTOSWQRASXVVKP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclopropane ring, a thiadiazole ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound contains a cyclopropane ring, which is a three-membered carbon ring, and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also has an amide group, which consists of a carbonyl group (C=O) attached to a nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis, and the rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the presence of polar functional groups like the amide might make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiazoline-4-carboxylates Synthesis : This chemical is related to thiazoline-4-carboxylates, a class of cysteine derivatives. These compounds are created through a Michael addition followed by an intramolecular substitution, yielding spiropyclopropane-annelated thiazoline-4-carboxylates. These derivatives are of interest due to their structural similarity to penicillamine, a significant compound in medicinal chemistry (Nötzel et al., 2001).

  • Schiff’s Bases Containing Thiadiazole Scaffold : This compound is structurally related to thiadiazole-based Schiff's bases, known for their biological properties. Their synthesis often involves microwave-assisted methods, and they display significant in vitro anticancer activity against various human cancer cell lines. These compounds are noteworthy for their good oral drug-like behavior (Tiwari et al., 2017).

  • Formation of Pyrimidine-5-carboxamide Derivatives : This chemical is associated with the synthesis of pyrimidine-5-carboxamide derivatives. These compounds are obtained through the interaction of 3-amino-3-thioxopropanamides with specific derivatives, leading to the formation of 4-(alkylthio)pyrimidine-5-carboxamide derivatives (Dotsenko et al., 2013).

Biological and Pharmacological Applications

  • Antimicrobial and Anti-inflammatory Properties : Compounds related to this chemical demonstrate significant antimicrobial, anti-inflammatory, and analgesic activities. This includes the ability to inhibit bacterial growth and reduce inflammation and pain, as seen in various bis-heterocyclic derivatives containing thiadiazole moieties (Kumar & Panwar, 2015).

  • Radiosensitizing and Cytotoxic Properties : Related nitrothiophene-5-carboxamides have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins in hypoxic mammalian cells. These compounds have shown efficacy in in vitro studies and potential in in vivo models for enhancing the effects of radiation therapy in cancer treatment (Threadgill et al., 1991).

  • Antibacterial Activity : Derivatives of this compound, specifically 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. They are notable for their effectiveness at non-cytotoxic concentrations, making them potential candidates for developing new antibacterial agents (Palkar et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, if the compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties. For example, if the compound is a drug, it could have side effects. It’s also possible that the compound could be hazardous to handle or dispose of, depending on its reactivity and toxicity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has interesting biological activity, it could be studied further as a potential drug .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-9-4-3-5-12(10(9)2)17-13(21)8-23-16-20-19-15(24-16)18-14(22)11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOSWQRASXVVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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